Lindleyin

Overview

Description

Lindleyin is a novel phytoestrogen that might trigger many of the biological responses evoked by the physiological estrogens .

Synthesis Analysis

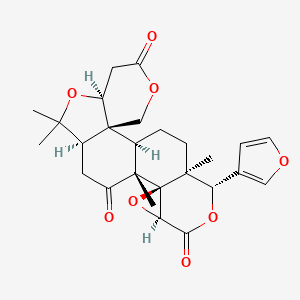

This compound is isolated from Rhei rhizoma and mediates hormonal effects through estrogen receptors . It binds to ERα with estrogenic activity .Molecular Structure Analysis

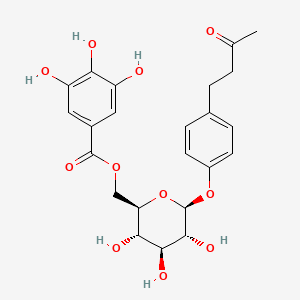

The molecular weight of this compound is 478.45 and its formula is C23H26O11 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 478.4 g/mol. It is a solid substance that should be stored at 4°C and protected from light .Scientific Research Applications

Phytochemical Properties and Estrogenic Activity

- Estrogen Receptor Binding : Lindleyin, a major component of Rhei rhizoma (rhubarb), demonstrates the ability to act as a phytoestrogen, influencing biological responses by binding to estrogen receptors ERalpha and ERbeta. This has been confirmed through in vitro studies and in vivo experiments on Japanese medaka fish, where exposure to rhubarb extract led to significant changes in serum vitellogenin levels in males (Usui et al., 2002).

Neuroprotective Effects

- Protection Against Oxidative Stress in Parkinson's Disease : this compound has been shown to possess neuroprotective effects against H2O2-induced cell injury and in MPTP-induced Parkinson's disease in mice. It appears to reduce cell death and apoptotic rate through mitochondrial pathways and enhance activities of various antioxidant enzymes (Zhang et al., 2020).

Evolutionary and Ecological Insights

- Insights on Woody Flora Evolution : A study on Lindleya, a shrubby element in the rose family, provides insights into the evolutionary history of the Chihuahuan Desert's biota. Phylogenetic, biogeographic, and phylogeographic analyses suggest that Lindleya populations' ancestral area was likely in the central and southern parts of the Chihuahuan Desert, offering clues about the impact of climate fluctuations on plant evolution in this region (Vásquez-Cruz & Sosa, 2016).

Mechanism of Action

Target of Action

Lindleyin, a phytochemical isolated from Rhei rhizoma, primarily targets the estrogen receptors (ERs) . It binds to ERα, a subtype of estrogen receptors, and mediates hormonal effects .

Mode of Action

This compound interacts with its primary target, the estrogen receptor, by binding to it . This interaction results in an estrogenic activity that is similar to the activity of physiological estrogens . The estrogenic activity of this compound can be completely reversed by 4-Hydroxytamoxifen, an ER antagonist .

Biochemical Pathways

It’s known that this compound’s interaction with estrogen receptors can induce transcription of estrogen-responsive genes . This can lead to various downstream effects, depending on the specific genes that are activated.

Result of Action

This compound has been shown to possess neuroprotective effects against hydrogen peroxide-induced cell injury and MPTP-induced Parkinson’s disease in C57BL/6 mice . It can decrease cell death and the apoptotic rate induced by hydrogen peroxide through inhibiting the mitochondrial apoptotic pathway . In addition, it increases the activities of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), and decreases the level of malondialdehyde (MDA) .

Action Environment

It’s worth noting that the source of this compound, rhei rhizoma (rhubarb), has been used as a purgative drug in china since the third millennium bc . The plant’s environment and cultivation conditions may potentially influence the concentration and efficacy of this compound.

Safety and Hazards

When handling Lindleyin, it is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing. Suitable respiratory protection should be used, and the product should be kept away from drains, water courses, or the soil .

Relevant Papers Several papers have been published on this compound. For instance, a 2020 paper discussed the neuroprotective effects of this compound on hydrogen peroxide-induced cell injury and MPTP-induced Parkinson’s disease in C57BL/6 mice . Another paper from 2002 discussed how this compound, a component of some herbal medicines, is a novel phytoestrogen and might trigger many of the biological responses evoked by the physiological estrogens .

properties

IUPAC Name |

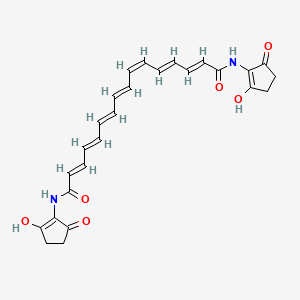

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c1-11(24)2-3-12-4-6-14(7-5-12)33-23-21(30)20(29)19(28)17(34-23)10-32-22(31)13-8-15(25)18(27)16(26)9-13/h4-9,17,19-21,23,25-30H,2-3,10H2,1H3/t17-,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYRNIFAMMOVGW-OXUVVOBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974718 | |

| Record name | 4-(3-Oxobutyl)phenyl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59282-56-3 | |

| Record name | Lindleyin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59282-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindleyin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059282563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Oxobutyl)phenyl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity of lindleyin that has garnered research interest?

A1: this compound has shown promising estrogenic activity, interacting with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) isoforms. [] This interaction was demonstrated to have an agonistic effect, mimicking the action of physiological estrogens. []

Q2: How was the estrogenic activity of this compound confirmed in a biological system?

A2: Researchers used a vitellogenin assay system in male Japanese medaka (Oryzias latipes). [] Exposure to rhubarb extract, a rich source of this compound, led to a significant increase in serum vitellogenin levels, indicating estrogenic activity. []

Q3: Can the estrogenic effect of this compound be blocked, and if so, how?

A3: Yes, the estrogen antagonist 4-Hydroxytamoxifen was found to completely reverse the estrogenic activity of this compound. [] This suggests that this compound exerts its effects primarily through interaction with estrogen receptors. []

Q4: Beyond its estrogenic activity, what other therapeutic potential has this compound demonstrated?

A4: Research suggests that this compound possesses neuroprotective effects. [] In particular, it showed protective effects against hydrogen peroxide-induced cell injury in SH-SY5Y cells, a cell line often used to study neurodegenerative diseases. []

Q5: What mechanisms are thought to underlie the neuroprotective effects of this compound?

A5: Studies indicate that this compound may reduce oxidative stress and apoptosis, two key processes implicated in neurodegenerative diseases. [] this compound was found to increase the activity of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation. []

Q6: Has this compound shown efficacy in animal models of neurodegenerative diseases?

A6: Yes, oral administration of this compound showed positive results in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [] this compound improved motor function deficits, modulated antioxidant enzyme activities, influenced apoptotic pathways, and affected tyrosine hydroxylase expression in the mice. []

Q7: What is the chemical structure of this compound?

A7: this compound is a phenylbutanone glucoside. Its full chemical structure is 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-glucopyranoside. [, ]

Q8: What is the significance of identifying other compounds related to this compound in rhubarb?

A8: The isolation and characterization of compounds structurally related to this compound, such as 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-(2″, 6″-di-O-galloyl)-glucopyranoside, 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-(2″-O-galloy-6″-O-cinnamoyl)-glucopyranoside, and 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-(2″-O-galloyl-6″-O-p-coumaroyl)gluocopyranoside, provide valuable insights into the structural diversity of phenylbutanoids in rhubarb. [] This may pave the way for investigating the potential biological activities of these related compounds and understanding their contribution to the overall pharmacological profile of rhubarb.

Q9: How is this compound isolated and purified from plant sources?

A9: Several techniques have been employed for the isolation and purification of this compound and its isomers from plants like rhubarb. One effective method is high-speed counter-current chromatography (HSCCC). [] This technique is particularly useful for separating structurally similar compounds, such as this compound and its isomer, isothis compound. [] Another method used for further purification is preparative high-performance liquid chromatography (HPLC). []

Q10: How is the presence and quantity of this compound determined in plant material or extracts?

A10: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in plant samples. [, ] This method allows for the separation and detection of this compound along with other compounds present in the extract, providing a comprehensive analysis. [] Several studies have established and validated HPLC methods specifically for the determination of this compound content in rhubarb and other plant materials. [, ]

Q11: What is the role of benzalacetone synthase (BAS) in the biosynthesis of this compound?

A11: Benzalacetone synthase (BAS) plays a crucial role in constructing the C6-C4 skeleton found in phenylbutanoids like this compound. [] This enzyme catalyzes a unique decarboxylative condensation reaction between 4-coumaroyl-CoA and malonyl-CoA. [] Interestingly, BAS exhibits high substrate specificity for 4-coumaroyl-CoA, unlike chalcone synthase (CHS) which accepts a broader range of substrates. []

Q12: How has the study of this compound contributed to understanding the biosynthesis of phenylbutanoids in plants?

A12: The discovery and characterization of BAS from a medicinal plant rich in phenylbutanoids, such as rhubarb, has significantly advanced the understanding of phenylbutanoid biosynthesis. [] The identification of the gene encoding BAS and its successful expression in Escherichia coli allowed for detailed studies on its enzymatic activity and substrate specificity. [] This knowledge provides a basis for further investigations into the biosynthetic pathways of various phenylbutanoids, including this compound, and their potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

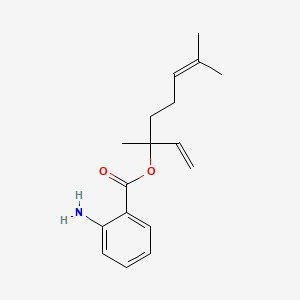

![N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B1675408.png)